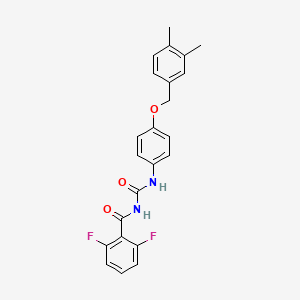
Benzamide, N-(((4-((3,4-dimethylphenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(((4-((3,4-dimethylphenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(((4-((3,4-dimethylphenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- involves multiple steps. The process typically starts with the preparation of the core benzamide structure, followed by the introduction of the 3,4-dimethylphenyl and 2,6-difluoro groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(((4-((3,4-dimethylphenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzamide, N-(((4-((3,4-dimethylphenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(((4-((3,4-dimethylphenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N,N-dimethyl-
- Benzamide, N-phenyl-
- Benzamide, N-(4-methoxyphenyl)-
Uniqueness
Benzamide, N-(((4-((3,4-dimethylphenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,4-dimethylphenyl and 2,6-difluoro groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
70312-41-3 |
|---|---|
Molecular Formula |
C23H20F2N2O3 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[[4-[(3,4-dimethylphenyl)methoxy]phenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C23H20F2N2O3/c1-14-6-7-16(12-15(14)2)13-30-18-10-8-17(9-11-18)26-23(29)27-22(28)21-19(24)4-3-5-20(21)25/h3-12H,13H2,1-2H3,(H2,26,27,28,29) |
InChI Key |
PJLZRFUNPPJPMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















